molecular formula C10H19N3O5 B12773995 Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate CAS No. 96804-13-6

Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate

Cat. No.: B12773995
CAS No.: 96804-13-6
M. Wt: 261.28 g/mol
InChI Key: VAXDAARISXUACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate typically involves the reaction of dimethyl butanedioate with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions can vary widely, including different esters, amides, and hydrazine derivatives. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)propanoate
  • Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)acetate

Uniqueness

Dimethyl (2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)butanedioate is unique due to its specific structure, which includes multiple functional groups that allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

CAS No.

96804-13-6

Molecular Formula

C10H19N3O5

Molecular Weight

261.28 g/mol

IUPAC Name

dimethyl 2-[dimethylamino(methylcarbamoyl)amino]butanedioate

InChI

InChI=1S/C10H19N3O5/c1-11-10(16)13(12(2)3)7(9(15)18-5)6-8(14)17-4/h7H,6H2,1-5H3,(H,11,16)

InChI Key

VAXDAARISXUACJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C(CC(=O)OC)C(=O)OC)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.